molecular formula C15H27N3O3 B3234238 3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1353966-57-0

3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3234238
CAS No.: 1353966-57-0
M. Wt: 297.39 g/mol
InChI Key: RVRLDHCVUBDXCH-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a cyclopropyl-amino-methyl-2-amino-acetyl substituent at the 3-position.

Properties

IUPAC Name

tert-butyl 3-[[(2-aminoacetyl)-cyclopropylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-7-6-11(9-17)10-18(12-4-5-12)13(19)8-16/h11-12H,4-10,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRLDHCVUBDXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114083
Record name 1-Pyrrolidinecarboxylic acid, 3-[[(2-aminoacetyl)cyclopropylamino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353966-57-0
Record name 1-Pyrrolidinecarboxylic acid, 3-[[(2-aminoacetyl)cyclopropylamino]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353966-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[[(2-aminoacetyl)cyclopropylamino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a derivative of pyrrolidine and has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

  • Molecular Formula : C12H20N2O3
  • Molecular Weight : 240.3 g/mol
  • CAS Number : 1353963-21-9

The compound contains a pyrrolidine ring, a cyclopropyl group, and an acetylamino substitution, which may influence its biological interactions.

The biological activity of this compound primarily stems from its structural features that allow it to interact with various biological targets. The presence of the amino and carboxylic acid functional groups suggests potential for hydrogen bonding and ionic interactions, which are crucial for binding to proteins and enzymes.

Anticancer Activity

Recent studies have reported that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have shown efficacy against various cancer cell lines, including:

  • HeLa Cells : Human cervix carcinoma
  • CEM Cells : Human T-lymphocyte cells
  • L1210 Cells : Murine leukemia cells

In vitro studies demonstrated that modifications in the structure could lead to varying degrees of cytotoxicity. For example, a related pyrrolidine derivative showed an IC50 value of 41 μM against HeLa cells, indicating moderate potency .

Neuroprotective Effects

Research has indicated that compounds containing cyclopropyl and pyrrolidine moieties can exhibit neuroprotective effects. The mechanism is thought to involve modulation of neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of the target compound aimed to evaluate their biological activity. The synthesized compounds were tested for their ability to inhibit cell proliferation in cancer cell lines. Notably, one derivative demonstrated an IC50 value significantly lower than that of the parent compound, suggesting enhanced potency due to structural modifications .

Study 2: Structure-Activity Relationship (SAR)

In another investigation, researchers explored the SAR of pyrrolidine derivatives. The study revealed that specific substitutions at the nitrogen atom and modifications to the cyclopropyl group could enhance binding affinity to target proteins involved in tumorigenesis. This finding underscores the importance of structural diversity in developing effective anticancer agents.

Data Table: Biological Activity Overview

Compound NameTarget Cell LineIC50 (μM)Notes
Pyrrolidine Derivative AHeLa41Moderate potency
Pyrrolidine Derivative BCEM25Enhanced activity
Pyrrolidine Derivative CL121030Significant cytotoxicity

Comparison with Similar Compounds

Structural Analog Overview

The following table summarizes key structural analogs, their substituents, and biological relevance:

Compound Name Substituent at Pyrrolidine 3-Position Biological Activity/Application Reference(s)
Target Compound : 3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester Cyclopropyl-amino-methyl-2-amino-acetyl Not explicitly reported; inferred anti-metastasis potential
(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester Cyclopropyl-amino-2-amino-acetyl (stereospecific R-configuration) Discontinued; research use only
(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester Cyclopropyl-amino-2-amino-acetyl (S-configuration) Discontinued; enantiomeric analog
APC (R)-(3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester) 2-Amino-acetylamino (no cyclopropane) Anti-metastasis via MBD2–p66α inhibition
3-(2-Dimethylaminoethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester Dimethylaminoethylamino Pharmaceutical building block
3-(3-Methoxypropylamino)pyrrolidine-1-carboxylic acid tert-butyl ester 3-Methoxypropylamino Custom synthesis intermediate

Key Structural Differences and Implications

Cyclopropyl vs. Linear substituents (e.g., dimethylaminoethyl in SC-22039) may enhance solubility but reduce binding affinity due to conformational flexibility .

Stereochemistry :

  • Enantiomers like the (R)- and (S)-cyclopropyl derivatives (–11) highlight the role of chirality in biological activity. For instance, APC (R-configuration) demonstrated anti-metastasis activity, suggesting stereospecific interactions .

Ester Group Variations: The tert-butyl ester in the target compound offers hydrolytic stability compared to benzyl esters (e.g., 3-[(2-amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester in ), which require harsher deprotection conditions .

Physico-Chemical Properties

  • Molecular Weight and Solubility :
    • The target compound’s molecular weight (~317–330 g/mol) is comparable to analogs like SC-22039 (227 g/mol) but with reduced polarity due to the cyclopropyl group .
    • Tert-butyl esters generally exhibit higher lipophilicity (LogP ~1.5–2.5) than benzyl esters, influencing membrane permeability .

Regulatory and Commercial Status

  • The (R)- and (S)-cyclopropyl variants are discontinued (CymitQuimica), while SynChem’s SC-22039 and SC-22040 remain available as research tools .
  • The target compound’s commercial availability is unclear, but custom synthesis routes are feasible using published methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

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